D-azidomethionine CHA salt
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Overview
Description
D-azidomethionine CHA salt: , also known as cyclohexanaminium ®-2-azido-4-(methylthio)butanoate, is a compound with the molecular formula C11H22N4O2S and a molecular weight of 274.38 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to the methionine backbone, making it a derivative of the amino acid methionine. The cyclohexylammonium (CHA) salt form enhances its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-azidomethionine CHA salt typically involves the azidation of methionine derivatives. One common method is the reaction of methionine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: D-azidomethionine CHA salt undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
D-azidomethionine CHA salt has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in click chemistry for the formation of triazoles .
Biology:
- Utilized in the study of protein modifications and labeling.
- Acts as a probe for studying enzyme mechanisms .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored as a therapeutic agent in the treatment of certain diseases .
Industry:
- Used in the production of specialty chemicals.
- Employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of D-azidomethionine CHA salt involves the interaction of the azido group with various molecular targets. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process commonly used in click chemistry. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify enzyme activity by reacting with active site residues.
Proteins: It can be used to label proteins for tracking and studying their functions.
Comparison with Similar Compounds
L-azidomethionine CHA salt: Similar structure but different stereochemistry.
Azidoalanine: Another azido-containing amino acid derivative.
Azidocysteine: Contains an azido group attached to the cysteine backbone.
Uniqueness: D-azidomethionine CHA salt is unique due to its specific stereochemistry and the presence of the cyclohexylammonium salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical .
Properties
IUPAC Name |
(2R)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C5H9N3O2S/c7-6-4-2-1-3-5-6;1-11-3-2-4(5(9)10)7-8-6/h6H,1-5,7H2;4H,2-3H2,1H3,(H,9,10)/t;4-/m.1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHPKUPOSMDXLD-FZSMXKCYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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